Acid Red 8
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Overview
Description
Acid Red 8 is an azo compound commonly used as a dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its application in dyeing textiles and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 8 typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The reaction is carried out under alkaline conditions to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow processes in microreactors. This method allows for better control over reaction conditions and higher yields. The use of microreactors also aligns with green chemistry principles by reducing waste and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
Acid Red 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Reactions often occur under acidic or basic conditions depending on the desired product.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Acid Red 8 has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in dyeing, the compound binds to textile fibers through ionic and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Sudan II: Another azo dye with similar applications.
Disodium 7,7’-iminobis[3-[(2,4-dimethylphenyl)azo]-4-hydroxynaphthalene-2-sulphonate]: A structurally related compound with similar properties.
Uniqueness
Acid Red 8 is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications.
Properties
CAS No. |
4787-93-3 |
---|---|
Molecular Formula |
C18H14N2Na2O7S2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
disodium;3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-16(29(25,26)27)9-12-8-13(28(22,23)24)4-5-14(12)18(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
JBGACYCWOALKCS-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
4787-93-3 | |
Origin of Product |
United States |
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